molecular formula C11H15BO4 B3349263 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid CAS No. 2121513-23-1

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid

Cat. No.: B3349263
CAS No.: 2121513-23-1
M. Wt: 222.05 g/mol
InChI Key: PGZDBRMPEFYDSP-UHFFFAOYSA-N
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Description

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid (CAS 2121513-23-1) is a high-purity phenylboronic acid derivative of significant value in synthetic and medicinal chemistry research . With a molecular formula of C 11 H 15 BO 4 and a molecular weight of 222.05 g/mol, this compound is characterized by the presence of both a boronic acid functional group and an isopropyl ester on the same aromatic ring . This structure makes it a versatile building block, primarily employed as a key reactant in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, allowing researchers to conjugate the phenylboronic acid moiety with a wide variety of aromatic halides to create novel biaryl structures, which are central scaffolds in many pharmaceutical agents and organic materials . The compound requires careful handling and storage. It is recommended to be kept under an inert atmosphere such as nitrogen or argon at 2-8°C to ensure its stability and longevity . Please note that this product is intended for research applications and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methyl-4-propan-2-yloxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-7(2)16-11(13)10-5-4-9(12(14)15)6-8(10)3/h4-7,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZDBRMPEFYDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-23-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 4 Isopropoxycarbonyl 3 Methylphenylboronic Acid

Classical Approaches for Arylboronic Acid Synthesis

Traditional methods for the synthesis of arylboronic acids have been the bedrock of organoboron chemistry for decades. These approaches typically involve the formation of an organometallic intermediate followed by quenching with a boron electrophile, or the transition metal-catalyzed borylation of a pre-functionalized aromatic ring.

One of the most conventional routes to arylboronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium species, with trialkyl borates. acs.org This two-step process begins with the formation of a highly reactive carbon-metal bond, which then acts as a nucleophile to attack the electrophilic boron atom of the borate (B1201080) ester.

In the context of synthesizing 4-(isopropoxycarbonyl)-3-methylphenylboronic acid, a suitable starting material would be isopropyl 4-bromo-2-methylbenzoate. This precursor can be converted to the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting arylmagnesium bromide is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester intermediate. Subsequent acidic hydrolysis of this intermediate furnishes the desired this compound.

Alternatively, an organolithium intermediate can be generated from the same halogenated precursor via lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium at cryogenic temperatures. Similar to the Grignard route, the resulting aryllithium species is then quenched with a trialkyl borate to yield the boronic acid after hydrolysis. acs.org The choice between a Grignard or lithiation approach often depends on the functional group tolerance and the desired reaction conditions. Lithiation reactions are generally faster and can be performed at lower temperatures, but organolithium reagents are more basic and can be less compatible with sensitive functional groups.

A summary of representative conditions for these strategies is presented in the table below.

StepReagentConditionsProduct
Grignard Formation Magnesium (Mg)Anhydrous THF, refluxArylmagnesium bromide
Borylation (Grignard) Triisopropyl borate-78 °C to room temp.Boronate ester
Hydrolysis Aqueous acid (e.g., HCl)Room temperatureArylboronic acid
Lithiation n-Butyllithium (n-BuLi)Anhydrous THF, -78 °CAryllithium
Borylation (Lithiation) Triisopropyl borate-78 °C to room temp.Boronate ester
Hydrolysis Aqueous acid (e.g., HCl)Room temperatureArylboronic acid

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylboronic acids, offering a milder and more functional group-tolerant alternative to traditional metalation-borylation strategies. magritek.com The Miyaura borylation is a prominent example, involving the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of this compound, the precursor isopropyl 4-bromo-2-methylbenzoate can be subjected to Miyaura borylation conditions. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), a phosphine (B1218219) ligand to stabilize the palladium center, and a base, commonly potassium acetate (B1210297) or potassium carbonate. The reaction is usually carried out in an organic solvent like dioxane or toluene (B28343) at elevated temperatures. The product of this reaction is the corresponding pinacol (B44631) boronate ester, which can be isolated and used directly in subsequent reactions or hydrolyzed to the boronic acid.

The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. While effective, a drawback of this method can be the cost of the palladium catalyst and the diboron reagent. acs.org

ComponentExampleRole
Aryl Halide Isopropyl 4-bromo-2-methylbenzoateSubstrate
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Palladium Catalyst Pd(OAc)₂ with a phosphine ligandCatalyst for cross-coupling
Base Potassium acetate (KOAc)Activates the diboron reagent
Solvent Dioxane or TolueneReaction medium

Advanced and Sustainable Synthetic Routes

Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, as it avoids the need for pre-functionalized starting materials like aryl halides. researchgate.net This method involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, typically catalyzed by a transition metal, most commonly iridium. organic-chemistry.org The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the boryl group being introduced at the least sterically hindered position. organic-chemistry.org

In the case of a precursor like isopropyl 2-methylbenzoate, direct C-H borylation would likely lead to a mixture of isomers, with borylation occurring at the positions meta and para to the isopropoxycarbonyl group. The methyl group would also exert a directing effect. To achieve the desired regioselectivity for the synthesis of this compound, careful consideration of the substrate's electronic and steric properties is necessary. While this method offers high atom economy, controlling the regioselectivity in highly substituted aromatic systems can be challenging.

Flow chemistry, or continuous processing, has gained significant traction as a safe, efficient, and scalable alternative to traditional batch synthesis. organic-chemistry.orgmt.com This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of boronic acids via lithiation-borylation is a prime example where flow chemistry offers substantial benefits. researchgate.net

In a continuous flow setup, reagents are pumped through a series of tubes or microreactors where they mix and react. The small reaction volumes and high surface-area-to-volume ratio in these reactors allow for excellent heat transfer and precise temperature control, mitigating the risks associated with highly reactive organolithium intermediates. researchgate.net This enhanced control can lead to higher yields and purities compared to batch processes. organic-chemistry.org

For the synthesis of this compound, a flow process could involve the continuous mixing of a stream of isopropyl 4-bromo-2-methylbenzoate with a stream of n-butyllithium in a cooled microreactor to generate the aryllithium intermediate. This stream would then immediately converge with a stream of triisopropyl borate to form the boronate ester, which is then collected and hydrolyzed offline. The short residence times in the reactor can suppress side reactions and allow for reactions to be conducted at temperatures closer to ambient, improving the energy efficiency of the process. researchgate.net The scalability of flow systems is another key advantage; production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). stolichem.com

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with hazardous reagentsIntrinsically safer due to small reaction volumes
Heat Transfer Less efficient, potential for hotspotsHighly efficient, precise temperature control
Scalability Requires larger reactorsScaled by time or numbering-up
Process Control More challenging to maintain homogeneityPrecise control over mixing and residence time

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. pharmtech.com In the context of synthesizing this compound, several of these principles can be applied to create more sustainable synthetic routes.

Atom Economy: This principle, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. nih.gov Direct C-H borylation exhibits high atom economy as it avoids the use of halogenated precursors and the generation of stoichiometric byproducts. Palladium-catalyzed borylation also has a good atom economy, although the diboron reagent is not fully incorporated into the final product. Metalation-borylation strategies generally have lower atom economy due to the formation of salt byproducts.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Efforts are being made to replace traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents. For palladium-catalyzed reactions, the use of water as a solvent, often with the aid of surfactants to create micelles, has been shown to be effective. stolichem.com

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. organic-chemistry.org Palladium- and iridium-catalyzed borylation methods are prime examples of this principle in action. The development of highly active catalysts that can be used at low loadings and recycled is an ongoing area of research.

By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound can be significantly reduced.

Precursor Synthesis and Functional Group Interconversions for this compound

The synthesis of this compound is achieved through a multi-step process that involves the careful preparation of precursors followed by specific functional group interconversions. The primary synthetic strategy commences with a commercially available or synthesized substituted benzoic acid, which is first esterified and then converted to the target boronic acid.

Precursor Synthesis: Esterification

The initial precursor for this synthesis is 4-bromo-2-methylbenzoic acid. This compound serves as the foundational backbone, containing the necessary methyl group and a bromine atom, which acts as a handle for the subsequent borylation step. This carboxylic acid is converted to its isopropyl ester, a key intermediate, through a Fischer esterification reaction.

Functional Group Interconversion: Borylation

The critical step in the synthesis is the conversion of the aryl bromide functional group into a boronic acid. This is a powerful functional group interconversion that is commonly achieved via a lithiation-borylation sequence. bris.ac.ukscispace.com This method offers a high-yielding and versatile route to arylboronic acids. organic-chemistry.org

The process begins with the lithiation of the precursor, isopropyl 4-bromo-2-methylbenzoate. The aryl bromide is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature, typically -78 °C. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. The n-butyllithium performs a halogen-metal exchange with the aryl bromide, replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate.

This aryllithium species is immediately "trapped" by an electrophilic boron source. Triisopropyl borate, B(O-iPr)₃, is a frequently used reagent for this purpose. It is added to the cold reaction mixture, where the aryllithium attacks the electron-deficient boron atom to form a boronate complex. scispace.com

Finally, the reaction is quenched with an aqueous acid workup. The boronate ester intermediate is hydrolyzed under acidic conditions to yield the final product, this compound. This sequence, from an aryl bromide to an arylboronic acid, represents a cornerstone functional group interconversion in modern organic synthesis. scispace.com

The table below summarizes the key transformations in the synthesis.

Table 1: Synthetic Pathway and Conditions

Step Reaction Key Reagents and Conditions Precursor Product
1 Fischer Esterification Isopropanol (i-PrOH), Sulfuric Acid (H₂SO₄), Reflux 4-Bromo-2-methylbenzoic acid Isopropyl 4-bromo-2-methylbenzoate
2 Lithiation-Borylation 1. n-Butyllithium (n-BuLi), THF, -78 °C2. Triisopropyl borate B(O-iPr)₃3. Aqueous Acid (e.g., HCl) Isopropyl 4-bromo-2-methylbenzoate This compound

Reactivity and Mechanistic Investigations of 4 Isopropoxycarbonyl 3 Methylphenylboronic Acid

Role in Cross-Coupling Reactions

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid is an organoboron compound that would primarily be utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium- or copper-catalyzed cross-coupling reactions. The presence of both an electron-withdrawing isopropoxycarbonyl group and an electron-donating methyl group on the phenyl ring presents a nuanced electronic profile that would affect its reactivity.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. In this context, this compound would serve as the organoboron nucleophile, reacting with a variety of electrophiles such as aryl, heteroaryl, vinyl, or alkyl halides and triflates. The reaction is anticipated to be influenced by the electronic nature of the coupling partners and the steric hindrance around the reactive sites. The isopropoxycarbonyl group, being electron-withdrawing, would generally decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions compared to electron-rich arylboronic acids. Conversely, the ortho-methyl group introduces steric bulk, which could also impact the efficiency of the coupling.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound This table is illustrative and based on general Suzuki-Miyaura reaction principles, as specific data for the target compound is not available.

Electrophile Catalyst Base Solvent Expected Product
4-Bromoanisole Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O Isopropyl 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylate
2-Chloropyridine Pd(dppf)Cl₂ Cs₂CO₃ Dioxane Isopropyl 2-methyl-2'-(pyridin-2-yl)-[1,1'-biphenyl]-4-carboxylate

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound would follow the generally accepted three-step mechanism:

Oxidative Addition: A low-valent palladium(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile, forming a palladium(II) intermediate.

Transmetalation: This is often the rate-determining step. The boronic acid, activated by a base, transfers its organic group (the 4-(isopropoxycarbonyl)-3-methylphenyl moiety) to the palladium(II) center. The base is crucial for the formation of a more nucleophilic boronate species. The electronic and steric properties of the boronic acid are critical in this step.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium catalyst and its associated ligands is paramount for a successful Suzuki-Miyaura coupling. For a potentially less reactive boronic acid like this compound, which is both sterically hindered and electronically deactivated, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) would likely be necessary. These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, enabling the coupling of challenging substrates.

The selection of an appropriate base and solvent system is critical for the efficiency of the Suzuki-Miyaura reaction. The base activates the boronic acid by converting it to a more nucleophilic boronate anion. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For a sterically hindered boronic acid, a stronger, non-nucleophilic base might be advantageous.

The solvent must be capable of dissolving both the organic and inorganic reaction components. Often, a mixture of an organic solvent (like toluene, dioxane, or THF) and water is used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction rate and yield.

The Chan-Lam coupling reaction provides a route to form carbon-heteroatom bonds, typically using a copper catalyst. In this reaction, an arylboronic acid is coupled with an amine, alcohol, or thiol. This compound could potentially be used to synthesize N-aryl or O-aryl products. This reaction is often performed under milder conditions than many palladium-catalyzed couplings and can be tolerant of a wider range of functional groups. The mechanism is thought to involve a copper(III) intermediate.

While the Suzuki-Miyaura reaction is the most common application for boronic acids, they can sometimes participate in other cross-coupling reactions.

Stille Coupling: While the Stille reaction traditionally uses organotin reagents, boronic acids have been used in some instances, though this is not a standard application.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. Boronic acids are not the typical nucleophiles in this reaction.

Liebeskind-Srogl Coupling: This reaction couples a thioester with a boronic acid to form a ketone, catalyzed by palladium and a copper(I) cocatalyst. This compound could potentially be used in this reaction to synthesize the corresponding aryl ketone.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Non-Cross-Coupling Transformations

Non-cross-coupling reactions of arylboronic acids are a diverse area of synthetic chemistry. These transformations utilize the Lewis acidic nature of the boron atom and the nucleophilic character of the aryl group.

Carbonyl Activation and Conjugate Additions

Arylboronic acids can act as Lewis acids to activate carbonyl compounds, rendering them more susceptible to nucleophilic attack. This activation is a key principle in various organic transformations. In the context of conjugate additions, arylboronic acids can add to α,β-unsaturated carbonyl compounds, a reaction that is often catalyzed by transition metals like rhodium or palladium. While the general mechanism is understood for many arylboronic acids, specific studies detailing the efficiency, substrate scope, and mechanistic pathway for this compound in such reactions have not been found.

Lewis Acid Catalysis and Organocatalytic Roles

The empty p-orbital on the boron atom of boronic acids allows them to function as Lewis acid catalysts in a variety of reactions. nih.govmdpi.comalfa-chemistry.com This catalytic activity is central to processes such as dehydrative condensations and cycloadditions. Furthermore, certain boronic acids have been employed in organocatalysis, where the boronic acid moiety is key to the catalytic cycle. Research into the specific Lewis acidity and potential organocatalytic applications of this compound has not been reported.

Derivatization to Boronate Esters, Boroxines, and Borinic Acids

Boronic acids are known to readily undergo derivatization to form boronate esters, boroxines, and borinic acids.

Boronate Esters: These are formed by the condensation reaction of a boronic acid with a diol. Boronate esters are often more stable and are used as protecting groups or as alternative reagents in cross-coupling reactions. concordia.canih.gov The synthesis of boronate esters from this compound has not been specifically described.

Boroxines: These are cyclic trimers of boronic acids, formed through dehydration. The equilibrium between a boronic acid and its corresponding boroxine (B1236090) is a well-known phenomenon. mdpi.com

Borinic Acids: These compounds feature two organic substituents on the boron atom and one hydroxyl group. They can be synthesized from boronic acids through various methods, though specific protocols starting from this compound are not documented.

Stereochemical and Regiochemical Control in Reactions Involving this compound

Achieving stereochemical and regiochemical control is a critical aspect of modern synthetic chemistry. In reactions involving chiral substrates or catalysts, the structure of the boronic acid can influence the stereochemical outcome. Similarly, the electronic and steric properties of the substituents on the phenyl ring of a boronic acid can direct the regioselectivity of a reaction. Without experimental data for this compound, any discussion on its influence on stereochemistry and regioselectivity would be purely speculative.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid is fundamentally shaped by the interplay of its constituent functional groups: the boronic acid [-B(OH)₂], the methyl group (-CH₃), and the isopropoxycarbonyl group [-COOCH(CH₃)₂]. The methyl group, positioned meta to the boronic acid, acts as a weak electron-donating group through induction and hyperconjugation. Conversely, the isopropoxycarbonyl group, located para to the boronic acid, is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance (mesomeric) effect that delocalizes electron density from the phenyl ring.

Mechanistic Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov For this compound, DFT calculations can map the entire energy profile of a catalytic cycle, identifying intermediates and transition states. rsc.orgrsc.org

A typical Suzuki-Miyaura reaction mechanism involves three primary stages:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group is transferred from the boron atom of the boronic acid to the palladium center. This is often the rate-determining step and is highly sensitive to the electronic properties of the boronic acid. nih.gov DFT studies show that the electron-withdrawing isopropoxycarbonyl group can facilitate this step by enhancing the boron's Lewis acidity, promoting the formation of the key intermediate. researchgate.netnih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst.

DFT calculations provide critical data on the activation energies for each step, allowing for a quantitative understanding of the reaction kinetics. nih.govresearchgate.net These theoretical models can explain experimental observations, such as why certain substrates require higher temperatures or specific ligands to achieve high yields. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Kinetic Stability

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the electron-withdrawing ester group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. A lower LUMO energy indicates a stronger electrophilic character, making the molecule a better electron acceptor in reactions. researchgate.net The HOMO, which is typically localized on the π-system of the phenyl ring, represents the molecule's ability to act as an electron donor.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com FMO analysis helps predict how the molecule will interact with other reagents; for instance, a reaction is favorable when the HOMO of a nucleophile can effectively interact with the LUMO of an electrophile. libretexts.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phenylboronic Acids (Calculated via DFT)
CompoundSubstituentsHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenylboronic Acid-H-6.5-1.25.3
4-Methylphenylboronic Acid-CH₃ (EDG)-6.2-1.15.1
4-Carboxyphenylboronic Acid-COOH (EWG)-7.0-2.05.0
This compound (Predicted Trend)-COOiPr (EWG), -CH₃ (EDG)-6.8-1.85.0

Note: The values presented are illustrative, based on general trends observed for electron-donating groups (EDG) and electron-withdrawing groups (EWG), and are not specific experimental values for the listed compounds.

Solvent Effects and Solvation Models in Reaction Pathways

The choice of solvent can dramatically influence the reaction rates and outcomes for processes involving boronic acids. nih.govnih.gov Solvents can affect the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. For this compound, polar protic solvents can stabilize the boronic acid through hydrogen bonding, while polar aprotic solvents may better solvate charged intermediates common in catalytic cycles. rsc.org

In computational studies, solvent effects are typically incorporated using solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org This approach allows for the calculation of solvation free energies, providing a more accurate representation of the reaction energetics in solution compared to gas-phase calculations. rsc.org Explicit solvation models, where individual solvent molecules are included in the calculation, offer higher accuracy but are computationally more demanding. These models are crucial for accurately predicting reaction barriers and understanding how the solvent microenvironment impacts the binding and reactivity of the boronic acid. nih.gov

Structure-Reactivity Relationship of Boronic Acid Moiety and Ester Group

The structure-reactivity relationship in this compound is primarily dictated by the electronic and steric interplay between the boronic acid and the ester and methyl groups.

Electronic Effects: The electron-withdrawing isopropoxycarbonyl group significantly impacts the reactivity of the boronic acid moiety. By increasing the Lewis acidity of the boron atom, it can enhance the rate of reactions that involve nucleophilic attack at the boron center, such as the formation of boronate esters or the transmetalation step in cross-coupling reactions. nih.govacs.org Studies on related boronic acids have shown that electron-deficient aryl groups generally exhibit a higher migratory aptitude in the transmetalation step. nih.gov

Table 2: Summary of Substituent Effects on Reactivity
Functional GroupPositionElectronic EffectSteric EffectPredicted Impact on Reactivity
-B(OH)₂C1Electrophilic BoronModerateSite of transmetalation and esterification
-CH₃C3Electron-donating (weak)Low-ModerateSlightly increases ring electron density
-COOCH(CH₃)₂C4Electron-withdrawing (strong)Moderate-HighIncreases Lewis acidity of Boron; may sterically hinder approach

Applications of 4 Isopropoxycarbonyl 3 Methylphenylboronic Acid in Complex Molecule Synthesis

Building Block in Retrosynthetic Strategies for Aromatic Scaffolds

In the logic of retrosynthetic analysis, 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid is recognized as a valuable synthon for introducing a substituted benzene (B151609) ring into a target molecule. The carbon-boron bond is a key disconnection point, allowing chemists to simplify complex aromatic and polyaromatic structures into more manageable precursors. nih.gov Organoboron compounds are widely used as building block intermediates in organic chemistry due to their stability and versatile reactivity. mdpi.comrsc.org

This specific boronic acid allows for the strategic installation of a 4-(isopropoxycarbonyl)-3-methylphenyl group. This is particularly useful in the design of molecules where this specific substitution pattern is required for achieving desired biological activity or material properties. The presence of the isopropyl ester and the methyl group provides steric hindrance and electronic modulation that can be crucial for tuning the molecule's final properties. By employing this building block, synthetic routes can be designed to be more convergent and efficient, avoiding harsh reaction conditions that might be required for installing these functional groups at a later stage.

Synthesis of Biaryl and Polyaryl Compounds

The synthesis of biaryl and polyaryl motifs is a cornerstone of modern medicinal chemistry and materials science, as these structures are found in numerous pharmaceuticals, natural products, and organic electronic materials. mdpi.comgre.ac.uk The most prominent application of this compound in this context is its use as a coupling partner in the Suzuki-Miyaura reaction. gre.ac.ukyoutube.com This palladium-catalyzed cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. researchgate.netnih.gov

In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl halide (or triflate) in the presence of a palladium catalyst and a base to form an unsymmetrical biaryl compound. youtube.com The reaction is known for its mild conditions and high tolerance for a wide variety of functional groups, making it ideal for the synthesis of complex molecules. youtube.comnih.gov

Below is an illustrative table of potential biaryl compounds that can be synthesized using this compound.

Aryl Halide PartnerResulting Biaryl ProductPotential Application Area
4-BromopyridineIsopropyl 4'-methyl-4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylatePharmaceuticals, Ligand Design
1-Bromo-4-nitrobenzeneIsopropyl 4'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylateDyes, Material Science Intermediates
2-ChlorothiopheneIsopropyl 4'-methyl-4'-(thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylateOrganic Electronics, Agrochemicals
Methyl 4-iodobenzoateIsopropyl 4'-(4-(methoxycarbonyl)phenyl)-2-methyl-[1,1'-biphenyl]-4-carboxylateLiquid Crystals, Polymer Science

Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in drug discovery and development. Arylboronic acids are frequently used to introduce aryl substituents onto heterocyclic scaffolds, a key step in the synthesis of many biologically active molecules. This compound can be effectively coupled with various heterocyclic halides or triflates to generate complex structures. nih.gov

For example, coupling this boronic acid with a halogenated pyridine, quinoline, or indole (B1671886) core can produce derivatives with potential applications as kinase inhibitors, receptor antagonists, or other therapeutic agents. The stability of N-methyliminodiacetic acid (MIDA) boronates has made them effective surrogates for traditionally unstable heterocyclic boronic acids, expanding the scope of these coupling reactions. nih.gov The specific substitution pattern of the 4-(isopropoxycarbonyl)-3-methylphenyl group can influence the binding affinity and selectivity of the final compound by interacting with specific pockets in target proteins.

Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening and the exploration of novel chemical space. scispace.comresearchgate.net this compound is an excellent building block for DOS and combinatorial chemistry libraries. Its bifunctional nature allows for diversification at two key points.

The Boronic Acid Group : This functional group can be coupled with a wide array of aryl and heteroaryl halides, leading to a large library of biaryl compounds with a common core. researchgate.net

The Isopropoxycarbonyl Group : The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines or alcohols to generate a vast number of amide or ester derivatives, further expanding the structural diversity of the compound collection.

This dual approach allows for the rapid generation of a large matrix of related but distinct compounds from a single, advanced intermediate, which is a core principle of diversity-oriented synthesis. nih.govbroadinstitute.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. rsc.org While boronic acids themselves can be products of late-stage C-H borylation, pre-functionalized reagents like this compound are crucial tools for introducing specific aryl groups onto a complex molecular core that already contains a halide or triflate handle. nih.gov

For instance, if a lead compound in a drug discovery program contains an accessible aryl bromide, it can be coupled with this compound to explore the impact of this particular substituent on potency, selectivity, or pharmacokinetic properties. This approach avoids the need to re-synthesize complex molecules from scratch and accelerates the optimization of drug candidates.

Advanced Analytical Methodologies for Research and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for separating 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid from starting materials, intermediates, and byproducts. This separation is critical for assessing the purity of the final compound and for monitoring the progress of a chemical reaction in real-time.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are primary techniques for the analysis of arylboronic acids due to their high resolution and sensitivity. These methods are adept at separating the target compound from structurally similar impurities. The analysis of boronic acids by reversed-phase (RP) HPLC, however, presents unique challenges, primarily the potential for on-column hydrolysis of the boronic acid moiety. nih.govresearchgate.net This degradation can lead to inaccurate quantification and poor peak shape. nih.gov

To overcome these challenges, specific analytical strategies are employed. The choice of stationary phase is critical; columns with low silanol (B1196071) activity, such as those with hybrid organic-inorganic surfaces, can mitigate analyte interactions with metal surfaces and reduce hydrolysis. researchgate.net Method development often involves screening different columns and mobile phase conditions, including pH, to achieve optimal separation. For instance, using a high-pH mobile phase (e.g., pH 12) or non-aqueous, aprotic diluents can help stabilize reactive boronic esters, a related class of compounds. nih.govamericanpharmaceuticalreview.com

UHPLC, an evolution of HPLC utilizing smaller particle-sized columns, offers significantly faster analysis times and improved resolution, making it ideal for high-throughput screening and reaction monitoring. rsc.org UHPLC coupled with mass spectrometry (UHPLC-MS) provides a powerful tool for the rapid and quantitative analysis of boronic acids in complex mixtures, such as samples taken directly from a Suzuki coupling reaction. rsc.orgresearchgate.net This technique can achieve run times as short as one minute without extensive sample pretreatment. rsc.org

Table 1: Typical HPLC/UHPLC Parameters for Arylboronic Acid Analysis

Parameter Typical Conditions Rationale
Column C18 stationary phase (e.g., Waters XTerra MS C18, Agilent Poroshell HPH C18) researchgate.netscirp.org Provides good retention for aryl compounds; specific column chemistries minimize on-column hydrolysis. researchgate.net
Mobile Phase Acetonitrile/Water gradient with modifiers (e.g., ammonium (B1175870) acetate (B1210297), formic acid, ammonium hydroxide) rsc.orgscirp.orgsielc.com Balances retention and elution of polar and non-polar compounds; modifiers improve peak shape and ionization for MS detection.
Flow Rate 0.2 - 1.2 mL/min researchgate.netscirp.org Optimized for column dimensions and particle size to ensure efficient separation.
Detector PDA/UV (e.g., 220 nm) or Mass Spectrometry (MS) researchgate.netresearchgate.net PDA/UV is suitable for chromophoric compounds; MS provides mass information for definitive identification and improved sensitivity.

| Column Temp. | 35-40 °C researchgate.netscirp.org | Can influence retention times and minimize viscosity, but has a minor effect on hydrolysis. researchgate.net |

Gas Chromatography (GC) for Volatile Byproducts and Reagents

Gas Chromatography is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like arylboronic acids. nih.govnih.gov The high temperatures of the GC inlet can cause dehydration and the formation of cyclic trimeric anhydrides known as boroxines, complicating analysis. nih.govchromforum.org

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a valuable tool for analyzing volatile reagents, solvents, or byproducts that may be present in a reaction mixture involving This compound . americanpharmaceuticalreview.comchromatographyonline.com To analyze boronic acids directly, a derivatization step is often necessary to convert the polar boronic acid into a more volatile and thermally stable derivative. chromatographyonline.comnih.gov For example, reaction with triethanolamine (B1662121) or diols like pinacol (B44631) can form borate (B1201080) esters that are amenable to GC analysis. chromatographyonline.comnih.gov This approach allows for the quantification of boronic acid impurities at low levels. chromatographyonline.com Careful method development, including optimizing inlet temperature and using specific liners, is required to prevent degradation and contamination of the system. chromforum.org

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of This compound . Each method provides unique information about the molecule's connectivity, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number and environment of hydrogen atoms. For This compound , the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the singlet for the methyl group on the phenyl ring, the septet for the methine proton of the isopropoxy group, and the doublet for the two equivalent methyl groups of the isopropoxy moiety. The broad singlet for the B(OH)₂ protons is also a key feature.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and isopropoxy groups. Notably, the carbon atom directly bonded to the boron (the ipso-carbon) often shows a very broad signal or is not detected at all due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org

¹¹B NMR: As boron has an NMR-active nucleus (¹¹B), this specific technique is exceptionally useful for characterizing boronic acids. nsf.govresearchgate.net It provides direct information about the chemical environment of the boron atom. For trigonal planar (sp²-hybridized) arylboronic acids, the ¹¹B NMR chemical shift typically appears in the range of 27-33 ppm. sdsu.edu This distinct signal confirms the presence of the boronic acid functional group. Furthermore, ¹¹B NMR is highly sensitive to changes in the coordination state of the boron atom; upon reaction with a diol to form a tetrahedral (sp³-hybridized) boronate ester, the chemical shift moves significantly upfield, providing a convenient way to monitor reactions and binding events. nsf.govmdpi.com

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~8.0 - 8.2 Broad Singlet B(OH)₂
~7.8 - 7.9 Multiplet Aromatic CH
~5.1 - 5.3 Septet -OCH(CH₃)₂
~2.5 - 2.6 Singlet Ar-CH₃
~1.3 - 1.4 Doublet -OCH(CH₃)₂
¹³C ~165-166 Singlet C=O (Ester)
~128-140 Multiple Singlets Aromatic C
Not Observed - C-B
~68-70 Singlet -OCH(CH₃)₂
~21-22 Singlet Ar-CH₃
~20-21 Singlet -OCH(CH₃)₂

| ¹¹B | ~28-30 | Broad Singlet | B(OH)₂ (sp² Boron) |

Predicted shifts are based on data for structurally similar compounds such as p-ethoxycarbonylphenylboronic acid and 4-methoxy-3-methylphenylboronic acid. chemicalbook.comrsc.org

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of This compound , confirming its atomic composition. rsc.orgrsc.org Common ionization techniques for boronic acids include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). rsc.orgrsc.org A challenge in the MS analysis of boronic acids is their tendency to form ions corresponding to dimers, solvent adducts, or dehydrated cyclic boroxines, which can complicate spectral interpretation. rsc.orgnih.gov However, optimizing instrument parameters can minimize the formation of these species. rsc.org

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds at very low concentrations. scirp.orgscirp.orgsciex.com In this method, the precursor ion corresponding to the target molecule is selected, fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) mode provides excellent specificity, making it suitable for quantifying trace-level impurities or monitoring reaction kinetics in complex matrices. sciex.com Boronic acids are often analyzed in negative ESI mode for enhanced sensitivity. scirp.orgscirp.org

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and simple method for identifying the presence of key functional groups. For This compound , the IR spectrum would provide clear evidence for its structural components.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 - 3200 (broad) O-H stretch Boronic acid, B(OH)₂
~3000 - 2850 C-H stretch Aliphatic (methyl, isopropyl)
~1720 - 1700 C=O stretch Ester carbonyl
~1600, ~1475 C=C stretch Aromatic ring
~1380 - 1340 B-O stretch Boron-Oxygen bond

Data is inferred from spectra of similar arylboronic acid derivatives. rsc.org

The presence of a strong and broad absorption band for the O-H stretch, a sharp, strong peak for the C=O stretch of the ester, and characteristic B-O stretching bands would collectively confirm the identity of the compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination

In a study of 4-(methoxycarbonyl)phenylboronic acid, X-ray diffraction analysis revealed a monoclinic crystal system. researchgate.net A key feature of its molecular structure is the dihedral angle between the phenyl ring and the boronic acid group, as well as the orientation of the ester substituent. In the case of 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group was found to be rotated out of the plane of the benzene (B151609) ring by 7.70 (6)°. researchgate.net A similar non-planar orientation would be anticipated for this compound due to the steric hindrance of the isopropoxy group.

The solid-state packing of phenylboronic acids is often dominated by hydrogen bonding. For 4-(methoxycarbonyl)phenylboronic acid, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds involving the boronic acid hydroxyl groups. researchgate.net These dimers are further connected into undulating sheets by hydrogen bonds between a boronic acid OH group and the carbonyl oxygen of the ester. researchgate.net It is highly probable that this compound would exhibit analogous hydrogen-bonding motifs, leading to the formation of dimeric structures and extended networks in the crystal lattice. The presence of the additional methyl group on the phenyl ring might introduce subtle variations in the crystal packing.

Furthermore, π-π stacking interactions can play a significant role in the crystal architecture. In the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, offset face-to-face π-interactions are observed between the phenyl rings of adjacent molecules, contributing to the formation of a three-dimensional supramolecular assembly. researchgate.net The interplay of these non-covalent interactions dictates the crystal morphology and properties such as solubility and melting point. A hypothetical crystal structure of this compound would likely be influenced by a combination of hydrogen bonding and π-π stacking, similar to its methoxycarbonyl analog.

A summary of crystallographic data for the related compound, 4-(methoxycarbonyl)phenylboronic acid, is presented in the table below to illustrate the type of information obtained from an X-ray crystallographic study.

Parameter4-(methoxycarbonyl)phenylboronic acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0264 (12)
b (Å)6.9404 (8)
c (Å)11.4589 (12)
β (°)109.932 (3)
Volume (ų)824.93 (16)
Z4

Data sourced from a study on 4-(methoxycarbonyl)phenylboronic acid. researchgate.net

Advanced Techniques for Reaction Monitoring and Kinetic Studies

The efficiency and optimization of synthetic routes involving this compound, particularly in cross-coupling reactions, can be significantly enhanced through the use of advanced reaction monitoring techniques. These methods provide real-time data on reactant consumption, intermediate formation, and product generation, allowing for a deeper understanding of the reaction kinetics and mechanism.

In situ Infrared (IR) Spectroscopy is a powerful tool for real-time monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of key functional groups can be tracked over time. For reactions involving this compound, in situ IR could monitor the disappearance of the B-OH stretching vibrations of the boronic acid and the appearance of vibrations associated with the newly formed C-C bond in the product. The carbonyl stretch of the isopropoxycarbonyl group could also serve as an internal standard or reporter of the electronic environment changes during the reaction. This continuous data stream allows for the precise determination of reaction endpoints and the identification of any reaction intermediates that may accumulate.

Stopped-flow techniques are ideal for investigating the kinetics of rapid reactions that occur on a millisecond timescale. wikipedia.orglibretexts.org In a stopped-flow experiment, small volumes of reactant solutions are rapidly mixed, and the reaction progress is monitored spectroscopically (e.g., by UV-Vis or fluorescence) at a point downstream of the mixing chamber. libretexts.orgbiologic.net While specific stopped-flow studies on this compound are not detailed in the literature, this technique is broadly applicable to studying the initial rates of Suzuki-Miyaura coupling reactions. By varying the concentrations of the boronic acid, aryl halide, catalyst, and base, the reaction order with respect to each component can be determined, providing valuable mechanistic insights.

The following table outlines the principles and applications of these advanced monitoring techniques:

TechniquePrincipleApplication to Reactions of this compound
in situ IR SpectroscopyMonitors changes in vibrational frequencies of functional groups in real-time using a probe immersed in the reaction mixture.Tracking the consumption of the boronic acid, formation of the coupled product, and identifying potential intermediates in Suzuki-Miyaura or other coupling reactions.
Stopped-Flow SpectroscopyRapidly mixes reactants and monitors the initial stages of the reaction via absorbance or fluorescence measurements, allowing for the study of fast reaction kinetics. wikipedia.orglibretexts.orgDetermining the rate law and activation parameters for the initial steps of cross-coupling reactions, and elucidating the role of the catalyst and other reagents.

The application of these advanced analytical methodologies is instrumental in moving from qualitative observation to quantitative understanding of chemical processes involving this compound, facilitating process optimization and scale-up.

Green Chemistry Aspects in the Synthesis and Application of 4 Isopropoxycarbonyl 3 Methylphenylboronic Acid

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The primary route for synthesizing 4-(isopropoxycarbonyl)-3-methylphenylboronic acid is the Miyaura borylation of a suitable precursor, typically isopropyl 4-bromo-2-methylbenzoate, with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

The theoretical atom economy for this transformation can be calculated to assess its intrinsic efficiency. While catalytic methods like the Miyaura borylation are generally favored for their high yields and functional group tolerance, their atom economy can be impacted by the large molecular weight of the boron source and the generation of stoichiometric byproducts.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Miyaura Borylation

ReactantMolecular FormulaMolecular Weight ( g/mol )
Isopropyl 4-bromo-2-methylbenzoateC₁₁H₁₃BrO₂257.12
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.94
Product
This compound pinacol (B44631) esterC₁₇H₂₅BO₄304.19
Byproduct
BromopinacolboraneC₆H₁₂BBrO₂206.87

Note: The final boronic acid is obtained after hydrolysis of the pinacol ester.

Solvent Minimization and Selection of Sustainable Media (e.g., ethanol (B145695), water)

Solvents account for a significant portion of the waste generated in chemical processes. Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with more sustainable alternatives like water, ethanol, or bio-based solvents.

Traditionally, Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions, where this compound is commonly used, are performed in organic solvents such as 1,4-dioxane, toluene (B28343), or tetrahydrofuran (B95107) (THF). These solvents pose environmental and safety risks. Recent advancements have demonstrated the feasibility of conducting these reactions in greener media.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green chemistry. Specialized catalyst systems and surfactants have been developed to enable Suzuki-Miyaura couplings of boronic acids in water, sometimes even at room temperature, which dramatically reduces the environmental impact. bldpharm.com

Ethanol: Produced from renewable resources, ethanol is a biodegradable and less toxic alternative to many traditional organic solvents. It has been successfully employed in palladium-catalyzed borylation reactions. rsc.org

Solvent-Free Conditions: Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) in the absence of a solvent, represent a significant step forward in waste reduction. Solvent-free Miyaura borylations of aryl bromides have been shown to be highly efficient.

Table 2: Comparison of Solvents for Boronic Acid Synthesis and Application

SolventClassificationKey Green Attributes
1,4-DioxaneUndesirableCarcinogenic, high boiling point
TolueneUsableNeurotoxic, flammable
WaterRecommendedNon-toxic, non-flammable, abundant
EthanolRecommendedRenewable, biodegradable, low toxicity
2-MeTHFRecommendedBio-derived, better safety profile than THF

Catalyst Recycling and Design for Reduced Environmental Impact

Palladium catalysts are central to both the synthesis of this compound and its subsequent application in cross-coupling reactions. The high cost and toxicity of palladium necessitate the development of methods for its recovery and reuse.

Designing recyclable catalyst systems is a key area of green chemistry research. Strategies include:

Heterogeneous Catalysis: Anchoring the palladium catalyst to a solid support (e.g., polymers, silica, magnetic nanoparticles) allows for easy separation from the reaction mixture by filtration or magnetic decantation and subsequent reuse. For example, palladium on carbon (Pd/C) has been used as a recyclable catalyst for coupling reactions in water. organic-synthesis.com

Homogeneous Catalyst Recycling: Developing catalyst systems that are soluble under reaction conditions but can be precipitated and recovered afterward offers another route. Thermoresponsive polymers have been used to create "smart" catalysts that can be recycled with changes in temperature.

Nanocatalysis: The use of palladium nanoparticles as catalysts offers high surface area and reactivity. These nanoparticles can often be stabilized and recycled more effectively than their homogeneous counterparts.

The design of catalysts also extends to using less toxic, more earth-abundant metals as alternatives to palladium, with nickel-based catalysts showing significant promise for cross-coupling reactions in greener solvents.

Waste Reduction and Byproduct Management

A holistic green chemistry approach to the synthesis and use of this compound involves minimizing waste at every stage. The E-factor (Environmental Factor), which measures the total mass of waste generated per unit of product, is a useful metric for this assessment.

Key strategies for waste reduction include:

One-Pot Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly reduce solvent use, energy consumption, and waste. For instance, a one-pot borylation/Suzuki-Miyaura coupling sequence allows for the in situ generation of the boronic acid from isopropyl 4-bromo-2-methylbenzoate and its immediate use in a subsequent coupling reaction. rsc.orgmdpi.com This approach avoids the purification and isolation of the boronic acid intermediate, which can be challenging and generate waste.

Byproduct Valorization: The primary byproduct from the Miyaura borylation using B₂pin₂ is a pinacol-containing boron species. While often treated as waste, exploring potential applications for these byproducts is an area of green chemistry.

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can maximize yield and minimize the formation of side products and impurities, thereby reducing downstream purification waste. The use of more efficient bases and ligands in the catalytic system can lead to cleaner reactions and lower waste generation. organic-synthesis.com

By systematically applying these green chemistry principles, the synthesis and application of this compound can be made more sustainable, efficient, and environmentally responsible.

Future Research Directions and Emerging Avenues

Development of Novel Boron-Catalyzed Transformations

Beyond their well-established role as reagents in cross-coupling reactions, boronic acids are emerging as potent catalysts for a variety of organic transformations. nih.gov This catalytic activity stems from the Lewis acidic nature of the boron atom, which can be modulated by substituents on the aryl ring. nih.gov Future research could focus on harnessing 4-(isopropoxycarbonyl)-3-methylphenylboronic acid and its derivatives as catalysts in reactions such as:

Dehydration Reactions : Arylboronic acids have been shown to catalyze the dehydration of biomass-derived sugars and the intramolecular condensation of dicarboxylic acids to form anhydrides. nih.gov

Condensation Reactions : Organoboron species can effectively catalyze aldol-type and Biginelli reactions. nih.gov

Acylation and Alkylation : The Lewis acidity of boronic acids can be exploited to activate substrates for acylation and Friedel-Crafts alkylation reactions. rsc.orgscholaris.ca

Cycloaddition Reactions : Boronic acids can act as catalysts in cycloaddition reactions by activating reactants through Lewis acid interactions or hydrogen bonding. nih.gov

The electronic properties conferred by the isopropoxycarbonyl and methyl groups could be systematically tuned to optimize catalytic efficiency and selectivity in these and other novel transformations.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The progression of drug discovery and materials science increasingly relies on the rapid synthesis and screening of large compound libraries. rsc.orgdrugtargetreview.com High-Throughput Experimentation (HTE) allows for numerous experiments to be conducted in parallel, accelerating the optimization of reaction conditions and the discovery of new materials and bioactive molecules. acs.orgacs.org

Future efforts should focus on integrating boronic acid synthesis, including derivatives like this compound, into automated platforms. rsc.org This involves:

Miniaturization : Adapting synthetic protocols to nanomole or micromole scales to conserve reagents and allow for massive parallelization. rsc.org

Flow Chemistry : Utilizing continuous flow reactors, such as tube-in-tube systems, for the safe and efficient synthesis of boronic esters, which can be hazardous on a large scale. rsc.org

Automated Screening : Combining automated synthesis with high-throughput screening techniques to rapidly assess the properties of newly synthesized boronic acid derivatives for various applications. rsc.orgdrugtargetreview.com

This approach would significantly accelerate the exploration of the chemical space around the this compound scaffold, enabling faster identification of candidates for pharmaceutical and materials applications.

Exploration of New Reactivity Pathways and Activation Modes

While the Suzuki-Miyaura coupling is the most prominent reaction of arylboronic acids, there is growing interest in exploring alternative reactivity pathways. rsc.org Future research can investigate unconventional activation modes for this compound, moving beyond traditional transmetalation cycles.

Key areas for exploration include:

Radical Pathways : Arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, enabling novel C-C and C-heteroatom bond formations. rsc.org

Photochemical Activation : Photoinduced transformations offer new reactivity patterns that are often inaccessible through thermal methods, including novel borylation methods for synthesizing complex boronic acids. nih.gov

Lewis Acid Assisted Brønsted Acid Catalysis : In certain solvent systems, arylboronic acids can condense with co-catalysts to form highly electrophilic species that activate substrates through unique catalytic cycles, expanding their use in reactions like Friedel-Crafts alkylations. rsc.org

Halodeboronation : The replacement of the boronic acid group with a halogen is a valuable transformation. Investigating base-catalyzed halodeboronation mechanisms could lead to simpler and more effective methods for synthesizing halogenated aromatic compounds, which are important in medicinal chemistry. acs.org

These new pathways would broaden the synthetic utility of this compound, providing access to a wider range of complex molecular architectures.

Design of Bifunctional Reagents Incorporating the Isopropoxycarbonyl and Boronic Acid Moieties

The presence of two distinct functional groups—the boronic acid and the isopropoxycarbonyl group—in one molecule offers the potential for designing sophisticated bifunctional reagents. auburn.edu These reagents can be engineered for sequential or orthogonal reactions, where each functional group participates in a different, controlled transformation.

Emerging research avenues include:

Orthogonal Cross-Coupling : Designing systems where the boronic acid participates in a palladium-catalyzed cross-coupling, while the ester group is used in a subsequent, non-interfering reaction, or vice-versa. Molecules with two distinct boronic acid moieties have already been used for sequential cross-couplings. nih.govresearchgate.net

Dynamic and Covalent Bioconjugation : Creating reagents where one group forms a stable, covalent bond with a biomolecule (e.g., via arylation of a cysteine residue) while the other engages in a reversible, dynamic interaction (e.g., forming a boronate ester with a diol). nih.govresearchgate.net This dual-mode binding is valuable for creating responsive biological probes and drug delivery systems.

Tandem Reactions : Developing one-pot reactions where both the boronic acid and the ester group play a role in a catalytic cycle or a multicomponent reaction, leading to the rapid assembly of complex products.

Applications in Materials Science

Arylboronic acids are increasingly used as building blocks for advanced functional materials due to their ability to form dynamic covalent bonds and their unique electronic properties. nih.gov this compound can be explored as a key component in several classes of materials.

Material TypeDescriptionPotential Role of this compound
Dynamic Covalent Networks These are polymer networks cross-linked by reversible covalent bonds, such as boronate esters formed between boronic acids and diols. These materials can exhibit properties like self-healing, adaptability, and responsiveness to stimuli. nih.govaablocks.comThe boronic acid moiety can form dynamic boronate ester cross-links, while the isopropoxycarbonyl group can be used to tune properties like solubility, polarity, and mechanical strength. nih.govmdpi.com
Responsive Materials Materials designed to change their properties in response to external stimuli like pH, the presence of sugars, or reactive oxygen species (ROS). rsc.orgmdpi.com Arylboronic acid-based materials are particularly useful for creating systems that respond to diols (like glucose) or changes in pH. nih.govacs.orgThe boronic acid can act as a sensor for diols or pH, triggering a change in the material's structure or function. mdpi.com The ester group could be designed to hydrolyze under specific conditions, providing a second stimulus response.
Boron-Doped Materials These are typically carbon-based materials where some carbon atoms are replaced by boron. This doping alters the electronic properties of the material, making it useful in catalysis and electronics. mdpi.comThe compound can serve as both a carbon and a boron source in the synthesis of boron-doped mesoporous carbon, potentially enhancing catalytic activity or CO2 capture performance. acs.org

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid?

  • Methodology : The synthesis typically involves a Miyaura borylation reaction. Start with a halogenated precursor (e.g., 4-bromo-3-methylbenzoic acid isopropyl ester). React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMF at 80–90°C for 12–18 hours . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via ¹¹B NMR (δ ~30 ppm for boronic acids) and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.5 ppm), isopropyl group (δ 1.2–1.4 ppm), and ester carbonyl (δ ~165 ppm in ¹³C NMR). ¹¹B NMR should show a peak near 30 ppm .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
  • Elemental Analysis : Verify C, H, and B content within ±0.4% of theoretical values .

Q. What are optimal storage conditions to maintain stability?

  • Methodology : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronic acid group. Desiccate with silica gel to avoid moisture absorption, which can lead to dimerization .

Advanced Research Questions

Q. How does the isopropoxycarbonyl group influence Suzuki-Miyaura coupling efficiency compared to other boronic acids?

  • Methodology :

  • Steric Effects : The bulky isopropyl ester may reduce reaction rates. Compare kinetic data with analogs (e.g., 4-methoxyphenylboronic acid) under identical conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Use DFT calculations (B3LYP/6-311+G(d,p)) to analyze steric hindrance and electron-withdrawing effects .
  • Catalyst Optimization : Test PdCl₂(dppf) or SPhos ligands to enhance turnover in sterically challenging systems .

Q. What strategies mitigate low yields in cross-couplings involving this compound?

  • Methodology :

  • Solvent Screening : Evaluate polar aprotic solvents (e.g., THF, DMF) versus aqueous mixtures to balance solubility and reactivity .
  • Base Selection : Replace K₂CO₃ with Cs₂CO₃ for stronger activation, or use K₃PO₄ to reduce side reactions .
  • Preactivation : Pre-mix the boronic acid with NEt₃ or pinacol to stabilize the boronate intermediate .

Q. How can contradictory literature data on catalytic systems be resolved?

  • Methodology :

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, vary Pd(OAc)₂ (1–5 mol%), ligand (XPhos vs. SPhos), and temperature (60–100°C) .
  • Mechanistic Probes : Conduct in situ ¹¹B NMR to monitor boronate formation and identify rate-limiting steps .

Q. What are the electronic effects of the 3-methyl substituent on boronic acid reactivity?

  • Methodology :

  • Hammett Analysis : Compare σ values for 3-Me (σₚ ~ –0.07) versus electron-withdrawing groups (e.g., 4-CF₃, σₚ ~ +0.54) in model Suzuki reactions. Use cyclic voltammetry to measure oxidation potentials and correlate with reaction rates .

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Reactant of Route 1
4-(Isopropoxycarbonyl)-3-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Isopropoxycarbonyl)-3-methylphenylboronic acid

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